(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine
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Overview
Description
(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine is an organic compound that features a benzyloxy group and a trifluoromethyl group attached to a phenyl ring, with a methanamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine typically involves the following steps:
Formation of the Benzyloxy Intermediate: The initial step involves the reaction of a phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and optimized reaction parameters are employed to ensure high efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present, converting them to amines or alcohols, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.
Major Products:
Oxidation: Formation of benzyloxy aldehydes or carboxylic acids.
Reduction: Conversion to primary amines or alcohols.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
(2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and trifluoromethyl groups contribute to its binding affinity and specificity, while the methanamine group can form hydrogen bonds or ionic interactions with the target. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
(2-(Benzyloxy)phenyl)methanamine: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
(4-(Trifluoromethyl)phenyl)methanamine: Lacks the benzyloxy group, affecting its reactivity and interaction with biological targets.
(2-(Benzyloxy)-4-methylphenyl)methanamine: The methyl group replaces the trifluoromethyl group, altering its electronic properties and reactivity.
Uniqueness: (2-(Benzyloxy)-4-(trifluoromethyl)phenyl)methanamine is unique due to the presence of both the benzyloxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry and materials science.
Properties
Molecular Formula |
C15H14F3NO |
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Molecular Weight |
281.27 g/mol |
IUPAC Name |
[2-phenylmethoxy-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C15H14F3NO/c16-15(17,18)13-7-6-12(9-19)14(8-13)20-10-11-4-2-1-3-5-11/h1-8H,9-10,19H2 |
InChI Key |
CCPPVEPFHHMSEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)C(F)(F)F)CN |
Origin of Product |
United States |
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